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ensuring consistent results with LY2940094 tartrate across experiments

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Compound of Interest		
Compound Name:	LY2940094 tartrate	
Cat. No.:	B608729	Get Quote

Technical Support Center: LY2940094 Tartrate

Welcome to the technical support center for **LY2940094 tartrate**. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results in their experiments involving this potent and selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY2940094 tartrate?

A1: LY2940094 is a potent and selective antagonist of the Nociceptin receptor (NOP), also known as the orphanin FQ (N/OFQ) receptor or ORL1.[1][2][3][4] It is not a PI3K inhibitor; that is a different compound, LY294002. LY2940094 binds to the NOP receptor with high affinity, blocking the actions of the endogenous ligand N/OFQ. This receptor is a G protein-coupled receptor (GPCR) involved in a variety of neurological processes.

Q2: What are the main research applications for **LY2940094 tartrate**?

A2: **LY2940094 tartrate** has been investigated in both preclinical and clinical settings for its therapeutic potential in a range of disorders. Key research areas include the treatment of major depressive disorder, alcohol dependence, anxiety, and excessive feeding behaviors like binge eating.[5][6][7]



Q3: How should I dissolve LY2940094 tartrate for my experiments?

A3: The solubility of **LY2940094 tartrate** can be a critical factor for experimental success. For in vitro studies, it is often supplied as a 10 mM solution in DMSO.[1][2] For in vivo oral administration in animal models, a common vehicle is 20% Captisol® (a cyclodextrin derivative) in a 25 mmol/L phosphate buffer at pH 2.[8] Always confirm the solubility in your specific experimental buffer system.

Q4: What is the stability of **LY2940094 tartrate** in solution?

A4: For optimal stability, it is recommended to store **LY2940094 tartrate** in a cool, dark place and to keep the container tightly closed.[9] When in solution, especially in aqueous buffers, it is best to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The tartrate salt form is generally used to improve stability and solubility compared to the free base.

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Inconsistent or no effect observed in cell-based assays	Poor Solubility: Compound may have precipitated out of the media.	Visually inspect for precipitates. Prepare a fresh stock solution in 100% DMSO and ensure final DMSO concentration in media is low (<0.1%) and consistent across all wells.
Cell Line NOP Receptor Expression: The cell line used may not express the NOP receptor or may express it at very low levels.	Confirm NOP receptor expression in your cell line using qPCR, Western blot, or a radioligand binding assay. Consider using a cell line known to endogenously express NOP or a transfected cell line.	
Incorrect Concentration: The concentration range used may not be appropriate for the desired effect.	Refer to the literature for effective concentrations. The antagonist potency (Kb) is 0.166 nM.[1][3] A doseresponse curve should be performed to determine the optimal concentration for your specific assay.	
High variability in animal behavior studies	Improper Vehicle/Administration: The compound may not be fully dissolved or absorbed.	For oral gavage, use the recommended vehicle of 20% Captisol® in phosphate buffer (pH 2) to ensure proper solubilization.[8] Ensure consistent administration technique and timing.



Pharmacokinetics: The timing of administration relative to behavioral testing may be suboptimal.	In rodent models, LY2940094 is typically administered orally 60 minutes prior to testing.[8] [10] Consider conducting a pilot study to determine the optimal pre-treatment time for your specific experimental paradigm.	
Animal Model Specificity: The chosen animal model or behavioral paradigm may not be sensitive to NOP receptor antagonism.	Some studies have shown that LY2940094 has effects in certain anxiety models (e.g., fear-conditioned freezing) but not others.[8] Carefully select a model with a strong rationale for NOP receptor involvement.	
Unexpected or off-target effects	High Compound Concentration: Using excessively high concentrations can lead to non-specific binding and off- target effects.	Use the lowest effective concentration determined from your dose-response studies. LY2940094 has over 4000-fold selectivity for the NOP receptor over other opioid receptors, but high concentrations can still pose a risk.
Compound Purity: The compound may be impure or degraded.	Ensure you are using a high- purity compound from a reputable supplier. If in doubt, obtain a certificate of analysis. Store the compound properly to prevent degradation.[9]	

Quantitative Data Summary

In Vitro Potency & Affinity



Parameter	Value	Reference
Binding Affinity (Ki)	0.105 nM	[1][3]
Antagonist Potency (Kb)	0.166 nM	[1][3]

In Vivo Dosages (Rodent Models)

Species	Dose Range	Route of Administratio n	Pre- treatment Time	Research Area	Reference
Rat	3, 10, or 30 mg/kg	Oral (gavage)	60 minutes	Ethanol Self- Administratio n	[4][10]
Mouse	30 mg/kg	Oral (gavage)	60 minutes	Antidepressa nt-like effects	[8]

Experimental Protocols In Vitro Functional Assay: NOP Receptor-Mediated cAMP Inhibition

- Cell Culture: Culture HEK293 cells stably expressing the human NOP receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Compound Preparation: Prepare a 10 mM stock solution of LY2940094 tartrate in DMSO.
 Serially dilute the stock in assay buffer (e.g., HBSS with 0.1% BSA) to create a range of desired concentrations.
- Assay Procedure:
 - Wash cells once with assay buffer.



- Pre-incubate cells with various concentrations of LY2940094 tartrate or vehicle (assay buffer with the same final DMSO concentration) for 15-30 minutes at 37°C.
- Add the NOP receptor agonist, N/OFQ, at a concentration that elicits a sub-maximal response (e.g., EC80), along with a phosphodiesterase inhibitor like IBMX (100 μM) to all wells except the basal control.
- Incubate for 30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis: Plot the cAMP levels against the log concentration of LY2940094 tartrate.
 The data should show that LY2940094 inhibits the N/OFQ-induced decrease in cAMP in a dose-dependent manner. Calculate the IC50 value from the resulting curve.

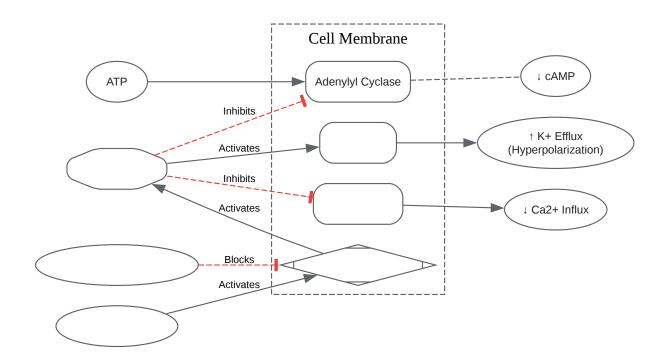
In Vivo Behavioral Assay: Ethanol Self-Administration in Rats

- Animals: Use a rat strain known for high alcohol preference, such as Indiana Alcohol-Preferring (P) rats.[4] House the animals individually with access to food and water.
- Training: Train the rats to self-administer ethanol in an operant conditioning chamber. This typically involves training them to press a lever to receive a reward of 10-15% (v/v) ethanol solution.
- Compound Preparation: Prepare LY2940094 tartrate at doses of 3, 10, and 30 mg/kg. A
 recommended vehicle is 20% Captisol® in 25 mM phosphate buffer (pH 2).[8]
- Dosing and Testing:
 - Once stable baseline ethanol self-administration is achieved, administer a single oral dose
 of LY2940094 tartrate or vehicle 60 minutes before the start of the operant session.[10]
 - Use a within-subject, counterbalanced design where each rat receives each dose (including vehicle) on different days, with washout periods in between.



- Place the rat in the operant chamber and record the number of lever presses and the volume of ethanol consumed during the session.
- Data Analysis: Compare the ethanol consumption and lever pressing behavior after LY2940094 administration to the vehicle control. A significant reduction in these measures indicates that the compound has attenuated the motivation to consume ethanol.[4]

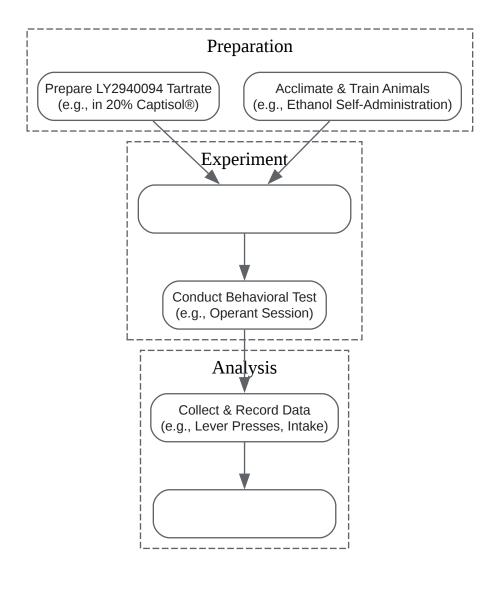
Visualizations



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Caption: NOP Receptor Signaling Pathway

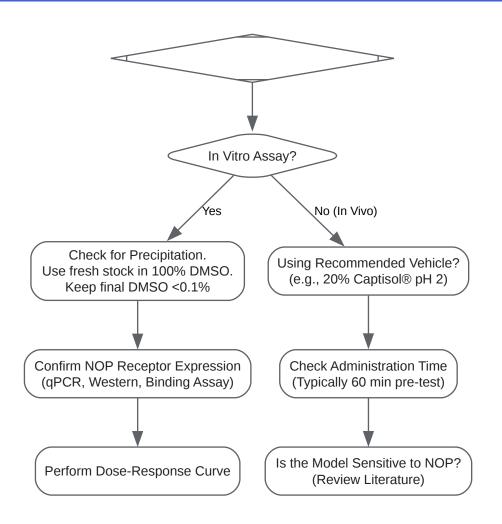




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Caption: In Vivo Experimental Workflow





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Caption: Troubleshooting Inconsistent Results

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